molecular formula C4H5NS2 B1586565 2-(Methylthio)thiazole CAS No. 5053-24-7

2-(Methylthio)thiazole

Cat. No. B1586565
CAS RN: 5053-24-7
M. Wt: 131.2 g/mol
InChI Key: VQNOAXZUEKPSJC-UHFFFAOYSA-N
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Description



  • 2-(Methylthio)thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom.

  • It is also known as 2-(methylsulfanyl)-1,3-thiazole .

  • The molecular formula is C₄H₅NS₂ , and the molecular weight is 131.21 g/mol .

  • It appears as a colorless to light orange to yellow clear liquid .





  • Synthesis Analysis



    • 2-(Methylthio)thiazole can be synthesized through various pathways.

    • One common method involves the cyclization of methyl-2-oxo-2-(amino)ethanedithioates with suitable reagents.

    • Researchers have explored different synthetic strategies to obtain this compound.





  • Molecular Structure Analysis



    • The structure of 2-(Methylthio)thiazole consists of a thiazole ring with a methylthio group attached.

    • The 2nd position of the benzothiazole ring is particularly important for its biological activity.





  • Chemical Reactions Analysis



    • 2-(Methylthio)thiazole can participate in various chemical reactions, including thionation, cyclization, and reduction of sulfoxides to sulfides.





  • Physical And Chemical Properties Analysis



    • Melting point : 132°C

    • Boiling point : 205-207°C (lit.)

    • Density : 1.271 g/mL at 25°C (lit.)

    • Refractive index : n20/D 1.6080 (lit.)

    • Flash point : 195°F

    • Storage : Store in a well-ventilated place at room temperature.




  • Scientific Research Applications

    Corrosion Inhibition

    2-(Methylthio)thiazole and its derivatives have been studied for their application as corrosion inhibitors. For instance, 2-amino-4-methyl-thiazole has been investigated for the protection of mild steel in acidic solutions. It showed high corrosion inhibition efficiency, attributed to its strong adsorption as a barrier film on the steel surface (Yüce et al., 2014).

    Antimicrobial Activity

    Thiazole derivatives, including those related to 2-(Methylthio)thiazole, have been noted for their extensive antimicrobial activities against various diseases. The synthesis of new compounds containing thiazole moieties has led to derivatives with significant antimicrobial properties, providing valuable insights into drug discovery (Althagafi et al., 2019).

    Antitumor Activity

    Studies on thiazole derivatives have revealed their potential in antitumor applications. Various compounds bearing a thiazole moiety have shown antibacterial, antifungal, antiprotozoal, and antitumor activity. This has encouraged further research into thiazole-containing drugs as potential cancer therapies (Borcea et al., 2021).

    Anticancer Properties

    Specific thiazole derivatives have been synthesized and evaluated for their anticancer activities. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant in vivo antifilarial activity and inhibited the growth of leukemic cells, suggesting its potential as an anticancer agent (Kumar et al., 1993).

    Antioxidant Potential

    2-(Methylthio)thiazole derivatives have also been investigated for their antioxidant potential. Some newly synthesized derivatives showed remarkable antioxidant activity along with cytotoxic effects on carcinoma cell lines, indicating their dual role in therapeutic applications (Grozav et al., 2017).

    Synthesis of Novel Compounds

    Thiazole derivatives, including 2-(Methylthio)thiazole, have been used in the synthesis of new compounds with potential as anticancer agents. This includes the creation of new pharmacophores containing the thiazole moiety, which have shown promising results in vitro against cancer cell lines (Gomha et al., 2017).

    Safety And Hazards



    • Warning : Combustible liquid; causes skin and eye irritation.

    • Follow safety precautions, including avoiding flames, using protective equipment, and washing hands thoroughly after handling.




  • Future Directions



    • Researchers continue to explore the synthesis of novel derivatives based on 2-(Methylthio)thiazole for potential therapeutic applications.




    Remember that this analysis is based on existing knowledge, and further research may uncover additional insights or applications. 🌟


    properties

    IUPAC Name

    2-methylsulfanyl-1,3-thiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VQNOAXZUEKPSJC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=NC=CS1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H5NS2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60375024
    Record name 2-(Methylthio)thiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60375024
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    131.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Methylthio)thiazole

    CAS RN

    5053-24-7
    Record name 2-(Methylthio)thiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60375024
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(Methylthio)thiazole
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    52
    Citations
    KAM El-Bayouki, WM Basyouni… - … and Reactivity in …, 2014 - Taylor & Francis
    The Mn, Co, Ni, and Cu complexes of ethyl 5-amino-2-(methy lthio) thiazole-4-carboxylate were synthesized. The structure of the metal complexes was established by microanalyses, IR…
    Number of citations: 5 www.tandfonline.com
    MI Rogovoy, DG Samsonenko, MI Rakhmanova… - Inorganica Chimica …, 2019 - Elsevier
    Dinuclear complex, [Ag 2 (2-Mt) 2 (MeCN) 2 (NO 3 ) 2 ] (1) as well as layered (2D) coordination polymers (CPs), [Ag 2 (2-Mt) 2 (NO 3 ) 2 ] n (2) and [Ag 4 (2-Mt) 4 (NO 3 ) 4 ·2H 2 O] n (3), …
    Number of citations: 39 www.sciencedirect.com
    AV Artem'ev, DG Samsonenko, OV Antonova - Polyhedron, 2018 - Elsevier
    The reaction of CuI with 2-(methylthio)thiazole (MTT) in a 1:1 or 2:1 molar ratio (MeCN, rt, 1 h) leads to the coordination polymer [CuI(MTT)] n (CP1) or [(CuI) 2 (MTT)] n (CP2), …
    Number of citations: 10 www.sciencedirect.com
    KR Singh, C Santhosh, TR Swaroop… - Organic & Biomolecular …, 2022 - pubs.rsc.org
    The regioselective synthesis of 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides and ethyl-5-(aryl/alkyl carbamoyl)thiazole-4-carboxylates was carried out via the base-induced …
    Number of citations: 7 pubs.rsc.org
    YJ Wu - Metalation of Azoles and Related Five-Membered Ring …, 2012 - Springer
    This chapter highlights the recent developments in the metalation of thiazoles and benzothiazoles as well as the reactions of the resulting metalated species (2000 to present). …
    Number of citations: 22 link.springer.com
    K Ravi Singh, TN Lohith, T Ananth Nag… - … Crystals and Liquid …, 2023 - Taylor & Francis
    Detailed structural and noncovalent interactions in two thiazole derivatives (N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide and Ethyl-5-((4-bromophenyl)carbamoyl)thiazole-…
    Number of citations: 2 www.tandfonline.com
    A Ghaderi, T Iwasaki, A Fukuoka… - … –A European Journal, 2013 - Wiley Online Library
    Synthetic methods: The Ni-catalyzed alkylation of 2-(methylthio) benzothiazoles through C S bond cleavage is reported. Reactions with various secondary alkyl nucleophiles …
    T Yokota, K Mikata, H Nagasaki… - Journal of agricultural and …, 2003 - ACS Publications
    Absorption, distribution, excretion, and metabolism of clothianidin [(E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine] were investigated after a single oral administration …
    Number of citations: 59 pubs.acs.org
    M Salehi, M Amini, SN Ostad, GH Riazi… - Bioorganic & medicinal …, 2013 - Elsevier
    A series of cis-restricted 2-alkylthio-4-(2,3,4-trimethoxyphenyl)-5-aryl-thiazole analogues of combretastatin A-4 were synthesized and investigated for inhibition of cell proliferation …
    Number of citations: 41 www.sciencedirect.com
    JJ Baldwin, EL Engelhardt, R Hirschmann… - Journal of medicinal …, 1980 - ACS Publications
    The syntheses of a series of isoelectronic analogues of (S)-2-[3-(ferf-butylamino)-2-hydroxypropoxy]-3-cyanopyridine (1) are described; included in this group are examples of thiazole, …
    Number of citations: 112 pubs.acs.org

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